molecular formula C14H15NO4 B1395911 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid CAS No. 1351793-97-9

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid

Cat. No. B1395911
M. Wt: 261.27 g/mol
InChI Key: CAPZWEWYLGWLID-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid (EMMQCA) is a synthetic compound first described in 2017. It has a molecular formula of C14H15NO4 and a molecular weight of 261.27 g/mol .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is 1S/C14H15NO4/c1-4-19-12-7-11 (14 (16)17)15-13-8 (2)5-9 (18-3)6-10 (12)13/h5-7H,4H2,1-3H3, (H,16,17) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is a solid compound . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis of Novel Quinolone and Quinoline Derivatives

Research has explored the synthesis of various quinolone and quinoline derivatives, including 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and 4-amino-6-methoxy-8-(4-methyl-piperazin-1-yl)-quinoline-2-carboxylic acid derivatives. These compounds have been identified as potent 5HT(1B) antagonists, highlighting their potential in medical applications (Carey L Horchler et al., 2007).

Antibiotic Properties

The ethyl acetate extract of cultures of Janibacter limosus, containing compounds like 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (helquinoline), has shown significant biological activity against bacteria and fungi. This suggests the potential of these compounds in developing new antibiotics (R. Asolkar et al., 2004).

Cytotoxic Evaluation

Certain 4-anilino-2-phenylquinoline derivatives, including those with 6-methoxy substitutions, have been synthesized and evaluated for their cytotoxicity against cancer cells. These studies are crucial in the ongoing search for effective cancer treatments (Yue Zhao et al., 2005).

Fluorescent Labeling in Biomedical Analysis

6-Methoxy-4-quinolone, a novel fluorophore, exhibits strong fluorescence in a wide pH range and is highly stable against light and heat. Its potential as a fluorescent labeling reagent in biomedical analysis, such as the determination of carboxylic acids, has been demonstrated (Junzo Hirano et al., 2004).

Synthesis of 4-[(2-methylquinolin-4-yl)methoxy] Benzoic Acid

Research has been conducted to improve the synthetic routes for compounds like 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, key intermediates in the synthesis of β-benzamido TACE inhibitors. This showcases the role of these compounds in the development of pharmaceuticals (Li-Juan Xing, 2009).

Development of Quinoline-Based Antioxidants

Ethoxyquin, a related compound, is used as an antioxidant in animal feeds. Studies focusing on EQ and its derivatives aim to understand its metabolism, oxidation products, and the search for new antioxidants based on the EQ backbone. This research is crucial for ensuring the safety and efficacy of animal feed additives (A. Blaszczyk et al., 2013).

Safety And Hazards

The safety information available indicates that 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-19-12-7-11(14(16)17)15-13-8(2)5-9(18-3)6-10(12)13/h5-7H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPZWEWYLGWLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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